molecular formula C7H12N2O B14347684 1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole CAS No. 90408-22-3

1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole

Cat. No.: B14347684
CAS No.: 90408-22-3
M. Wt: 140.18 g/mol
InChI Key: QZAXDMSQQMXNSH-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with methoxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole typically involves the reaction of 2,5-dimethylimidazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

90408-22-3

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(methoxymethyl)-2,5-dimethylimidazole

InChI

InChI=1S/C7H12N2O/c1-6-4-8-7(2)9(6)5-10-3/h4H,5H2,1-3H3

InChI Key

QZAXDMSQQMXNSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1COC)C

Origin of Product

United States

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